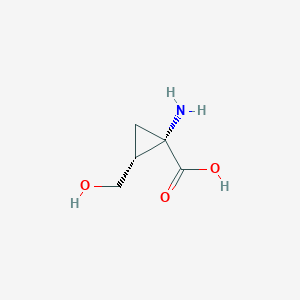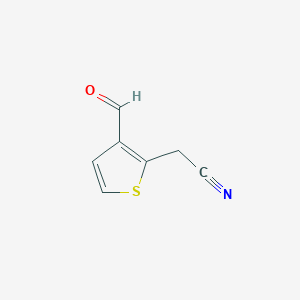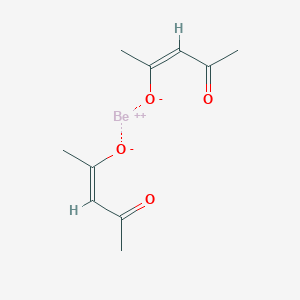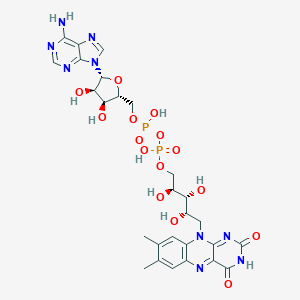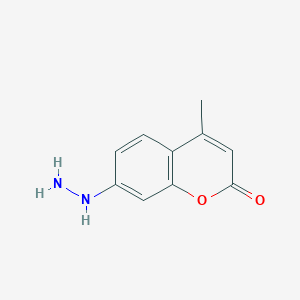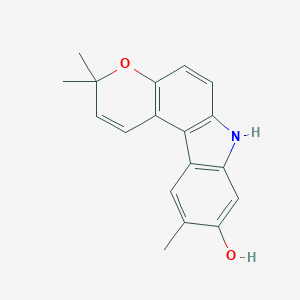
Glycoborinine
Descripción general
Descripción
Glycoborinine is a natural carbazole alkaloid that can be isolated from Glycosmis pentaphylla . It has been shown to induce HepG2 cell apoptosis through the mitochondrial pathway and inhibit HIV replication in cells .
Molecular Structure Analysis
The molecular formula of this compound is C18H17NO2 . Its molecular weight is 279.33 . The chemical structure is consistent with the structure determined by H-NMR .Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H17NO2 and a molecular weight of 279.33 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Aplicaciones Científicas De Investigación
Carbazole Alkaloid Discovery
Glycoborinine, a carbazole alkaloid, was discovered in the roots of Glycosmis arborea, along with other alkaloids. Its structure was determined mainly through 2D NMR spectral analyses (Chakravarty et al., 1999).
Anti-Cancer Potential
This compound (GB), isolated from Glycosmis pentaphylla, has shown potential against cancer cells. It induces apoptosis in HepG2 cells through a mitochondrial pathway, suggesting a promising approach for liver cancer treatment (Yang et al., 2014).
Glycobiology and Glycoengineering
While not directly related to this compound, glycobiology research offers insights into carbohydrate interactions in biological systems, potentially providing context for this compound's biological activities. This field encompasses the study of glycan-biopolymer interactions, with applications in bioanalytical and biomedical domains, including cancer biomarker identification and vaccine immune response profiling (Geissner & Seeberger, 2016).
Glycomics Databases and Glycoengineering
Developments in glycomics, including the creation of databases like GlycoPOST, support the study of glycomics mass spectrometry data. This aids in understanding glycan structures and functions, which can be crucial for interpreting the effects of compounds like this compound (Watanabe et al., 2020).
Translational Glycobiology
Translational glycobiology, integrating glycoscience research with clinical applications, may provide frameworks for understanding this compound's therapeutic potentials. This field bridges basic glycobiology research with patient-oriented applications (Sackstein, 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3,3,10-trimethyl-7H-pyrano[3,2-g]carbazol-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-10-8-12-14(9-15(10)20)19-13-4-5-16-11(17(12)13)6-7-18(2,3)21-16/h4-9,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHHJTRYOSFBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)NC3=C2C4=C(C=C3)OC(C=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)


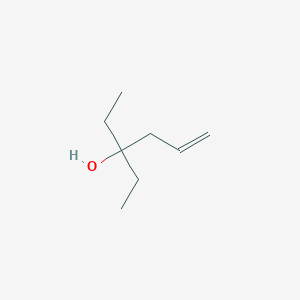
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)

